![molecular formula C16H15ClFN3O3 B2451136 (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034317-12-7](/img/structure/B2451136.png)
(2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrrolidin-1-yl group, a methoxy group, a pyrazin-2-yl group, and a chlorofluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Scientific Research Applications
Crystal and Molecular Structure Analysis
- Crystallography and Molecular Conformation : Compounds structurally related to (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone have been studied for their crystal and molecular structures using X-ray diffraction and spectroscopic methods, providing insights into their molecular conformations and intermolecular interactions (Lakshminarayana et al., 2009).
Synthesis and Biological Activity
- Anticonvulsant Properties : Research has been conducted on derivatives of the compound, revealing their potential as anticonvulsant agents. One study found a particular derivative to be potent in the maximal electroshock (MES) test, indicating its effectiveness as a sodium channel blocker (Malik & Khan, 2014).
- Antimicrobial and Antifungal Effects : Organotin(IV) complexes derived from compounds similar to (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone have been synthesized and shown to exhibit significant antibacterial and antifungal activities, suggesting potential pharmaceutical applications (Singh, Singh, & Bhanuka, 2016).
- Antiestrogenic Activity : The synthesis of derivatives with structural similarities to the target compound has led to the discovery of molecules with potent antiestrogenic activity. These compounds have demonstrated efficacy in both oral and subcutaneous administration in animal models (Jones et al., 1979).
Medicinal Chemistry
- Drug Discovery : The structural framework of (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone and its derivatives has been utilized in the discovery of new medicinal compounds, such as selective inhibitors for specific enzymes and receptors, which are crucial in advancing therapeutic solutions for various diseases (Wannamaker et al., 2007).
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c1-23-14-7-19-8-15(20-14)24-11-4-5-21(9-11)16(22)12-3-2-10(18)6-13(12)17/h2-3,6-8,11H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJXDYKWGLEUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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